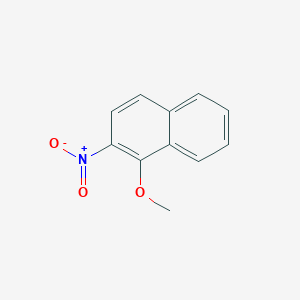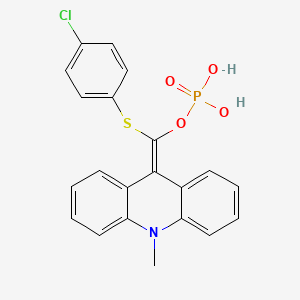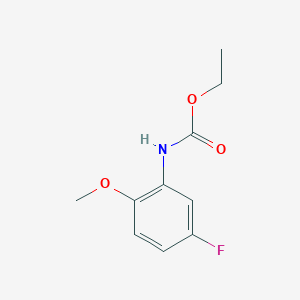
Diethyl 2,8-dibromononanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,8-dibromononanedioate is an organic compound with the molecular formula C13H22Br2O4 It is a diester derivative of nonanedioic acid, where bromine atoms are substituted at the 2nd and 8th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,8-dibromononanedioate typically involves the bromination of diethyl nonanedioate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process involves continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,8-dibromononanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to diethyl nonanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of diethyl 2,8-dihydroxynonanedioate or other substituted derivatives.
Reduction: Formation of diethyl nonanedioate.
Elimination: Formation of alkenes such as diethyl 2,8-nonadienoate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,8-dibromononanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 2,8-dibromononanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,4-dibromopentanedioate: Another diester with bromine substitutions, but at different positions on the carbon chain.
Diethyl 2-bromomalonate: A diester with a single bromine substitution, used in similar synthetic applications.
Uniqueness
Diethyl 2,8-dibromononanedioate is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and the development of specialized materials.
Eigenschaften
CAS-Nummer |
868-70-2 |
|---|---|
Molekularformel |
C13H22Br2O4 |
Molekulargewicht |
402.12 g/mol |
IUPAC-Name |
diethyl 2,8-dibromononanedioate |
InChI |
InChI=1S/C13H22Br2O4/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZURULWRWZPGQMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCC(C(=O)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


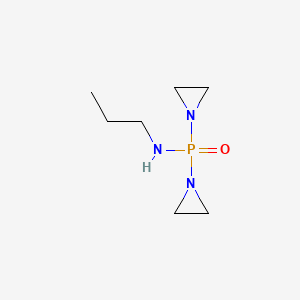
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
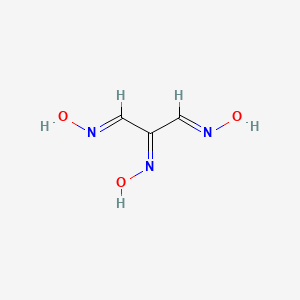
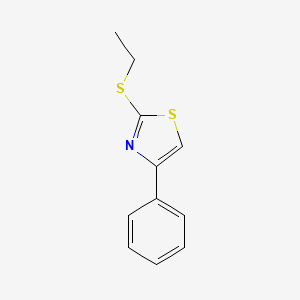
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
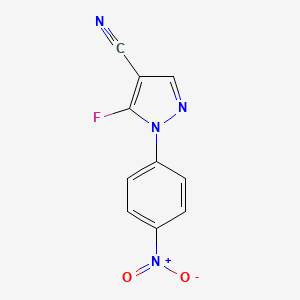


![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
